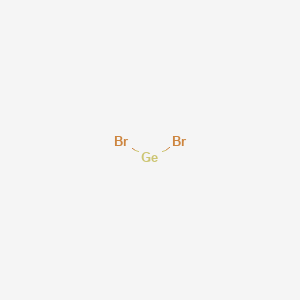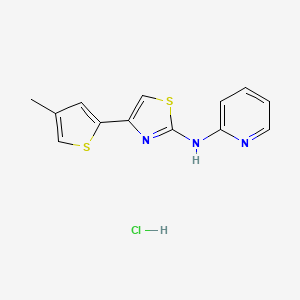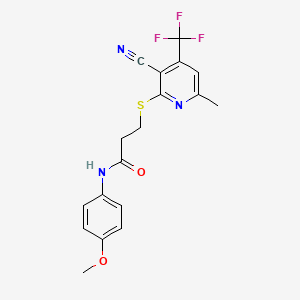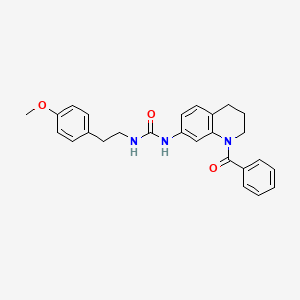
Germanium(II) bromide
Vue d'ensemble
Description
Germanium(II) bromide (CAS: 24415-00-7) is a highly water-soluble crystalline Germanium source . It is compatible with Bromides and lower (acidic) pH . .
Synthesis Analysis
Germanium(II) bromide can be obtained by reducing germanium tetrabromide with germanium or zinc .Molecular Structure Analysis
Germanium(II) bromide is a yellow-white solid . It is monoclinic, with space group P2 1 /c (No. 14), and lattice parameters a = 11.68 Å, b = 9.12 Å, c = 7.02 Å, and β = 101.9° .Chemical Reactions Analysis
Germanium(II) bromide is soluble in ethanol and acetone . It disproportionates into germanium tetrabromide and germanium . It hydrolyzes to germanium dihydroxide .Physical And Chemical Properties Analysis
Germanium(II) bromide is a white to pale yellow solid . It has a melting point of 120-125 °C . The molecular formula is GeBr2 and the molecular weight is 232.45 .Applications De Recherche Scientifique
GeBr2 GeBr_2 GeBr2
, is a compound of interest in various scientific research fields. Below is a comprehensive analysis of six unique applications of Germanium(II) bromide in scientific research, each detailed under a clear and descriptive heading.Synthesis of Germanium Nanoparticles
Germanium(II) bromide is utilized in the synthesis of germanium nanoparticles, which are of significant interest due to their potential applications in optoelectronics, energy conversion, and biological fields . The compound serves as a precursor in the formation of halide-terminated colloidal Ge nanoparticles, which can be further functionalized for various uses.
Biological Activity and Medical Applications
Research has shown that organogermanium compounds, including derivatives of Germanium(II) bromide, exhibit a wide range of biological activities. These include antitumor, immunomodulating, and antiviral actions, making them valuable in medical research and pharmaceutical applications .
Water Treatment and Chemical Analysis
Due to its high solubility in water, Germanium(II) bromide is used in water treatment processes and chemical analysis. It can be detected in aqueous solutions, which is crucial for maintaining water quality and safety .
Crystal Growth Applications
In the field of crystal growth, Germanium(II) bromide is employed for its compatibility with bromides and lower pH environments. Its properties facilitate the growth of high-purity crystals for semiconductor and optical materials .
Semiconductor Research
Germanium(II) bromide is relevant in semiconductor research, where it is used to create materials with unique properties. This is particularly important for the development of transistors and solar cells .
Catalyst in Organic Synthesis
The compound serves as a catalyst in organic synthesis reactions. Its reactivity and stability under various conditions make it a versatile reagent for synthesizing a range of organic compounds .
Mécanisme D'action
Target of Action
Germanium(II) bromide, also known as Germanium dibromide, is a chemical compound with the formula GeBr2 .
Mode of Action
It’s known that it can react with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene .
Biochemical Pathways
Germanium, in general, has been found to have multiple biological functions and its potential value in biochemistry and medicine has increasingly captured the attention of researchers .
Result of Action
Germanium has been found to have biological activities in inflammation, immunity, and antioxidation .
Action Environment
It’s known that it is a yellow-white solid that is soluble in ethanol and acetone .
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/Br2Ge/c1-3-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPPTXIBVUIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeBr2, Br2Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Germanium(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929870 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium(II) bromide | |
CAS RN |
13769-36-3, 24415-00-7 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium(II) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)


![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)
![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)




![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2953466.png)